

MPI-0479605 antitumor efficacy vs standard chemotherapy

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Compound Focus: MPI-0479605

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MPI-0479605: Experimental Data at a Glance

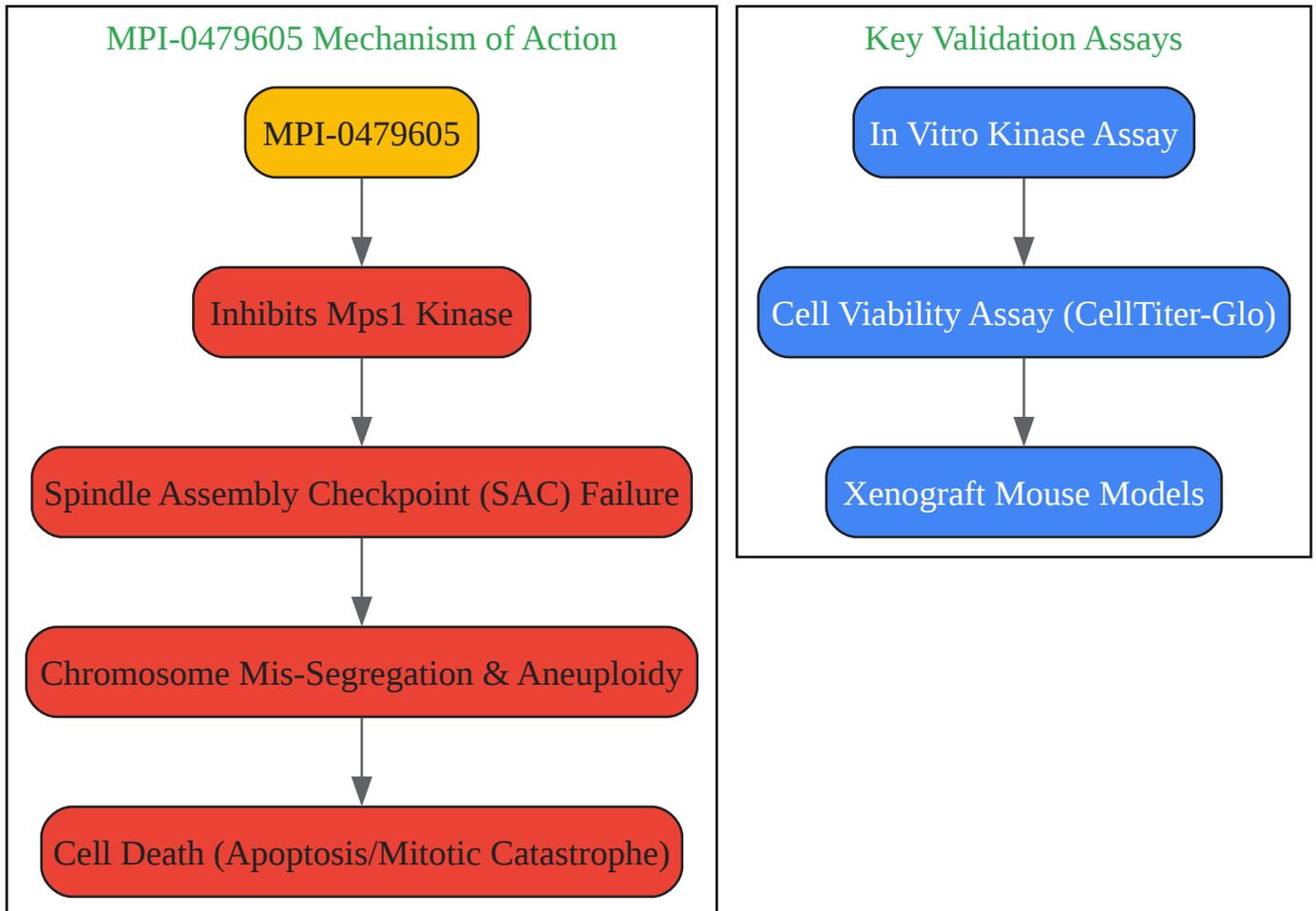
Aspect	Experimental Data for MPI-0479605
Mechanism of Action	Selective, ATP-competitive inhibitor of the mitotic kinase Mps1 (IC50 = 1.8 nM) [1] [2].
Cellular Effects	Impairs spindle assembly checkpoint, causes chromosome mis-segregation, aneuploidy; induces cell death via apoptosis or mitotic catastrophe [1] [2].
In Vitro Potency (GI50)	30 to 100 nM in a panel of tumor cell lines (e.g., HCT-116, A549, MDA-MB-231) [2].
In Vivo Efficacy	Inhibits tumor growth in HCT-116 and Colo-205 colon cancer xenograft models (30 mg/kg daily or 150 mg/kg every 4 days) [2].

Mechanism of Action & Experimental Protocols

MPI-0479605 works by specifically targeting Mps1 (also known as TTK), a kinase critical for ensuring proper chromosome separation during cell division [3]. Inhibiting Mps1 forces cancer cells through a faulty

mitosis, leading to cell death.

The diagram below illustrates its mechanism and the key experimental workflow used to characterize it.



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The key experiments used to establish the efficacy of **MPI-0479605** were:

- In Vitro Kinase Assay: The potency of **MPI-0479605** was determined by incubating recombinant Mps1 enzyme with the inhibitor. Its activity was measured by the transfer of a radioactive phosphate group from ATP to a substrate protein, showing an IC50 of 1.8 nM [2].
- Cell Viability Assay (CellTiter-Glo): Various human tumor cell lines were treated with a range of concentrations of **MPI-0479605** for 3-7 days. Cell viability was measured using the CellTiter-Glo assay, which quantifies ATP as a marker of metabolically active cells, yielding GI50 values (the concentration for 50% growth inhibition) between 30 and 100 nM [2].

- In Vivo Xenograft Models: The antitumor activity was tested in mice implanted with human cancer cells (e.g., HCT-116 colon cancer). **MPI-0479605** was administered intraperitoneally, and tumor growth was monitored over time, demonstrating significant inhibition compared to untreated controls [2].

Comparison with Standard Chemotherapy

While a direct experimental comparison is not available in the search results, the fundamental differences in their mechanisms suggest complementary profiles. The table below contrasts **MPI-0479605** with general characteristics of standard chemotherapy.

Feature	MPI-0479605 (Mps1 Inhibitor)	Standard Chemotherapy (e.g., Paclitaxel)
Primary Target	Mps1 kinase, a regulator of mitosis [1] [3].	Microtubules/DNA, affecting all rapidly dividing cells [4].
Mechanism	Forces premature mitotic exit with uncorrected errors, leading to aneuploidy and death [1].	Arrests cells in mitosis or causes DNA damage, triggering apoptosis [4].
Theoretical Specificity	Potentially higher for cancer cells with elevated Mps1; exploits chromosomal instability [3].	Low specificity; affects all rapidly dividing normal cells (e.g., in bone marrow, gut).
Theoretical Drawbacks	May be less effective in p53-deficient cells; resistance mutations can arise in Mps1 [1] [5].	High toxicity to normal tissues, leading to severe side effects [4].

A promising strategy highlighted in recent research is combining a **chromatin-modifying drug** (celecoxib) with standard chemotherapy (paclitaxel). This approach, which targets cancer cell adaptability rather than directly killing cells, doubled chemotherapy's effectiveness in an ovarian cancer model by preventing resistance [6].

Insights for Further Research

To fully understand **MPI-0479605**'s potential, you may need to consult additional, more specific literature. Here are some suggestions for your next steps:

- **Investigate Resistance Mechanisms:** Research shows that cancer cells can develop resistance to Mps1 inhibitors through point mutations in the kinase's ATP-binding pocket. Exploring these mutations and the limited cross-resistance between different Mps1 inhibitors is crucial for drug design [5].
- **Explore the Combination Strategy:** The emerging approach of targeting cancer cell "memory" or plasticity (e.g., with Transcriptional Plasticity Regulators) represents a significant shift from direct cell killing and could be a valuable area for comparative analysis [6].

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